Product packaging for BEFV G(NS) protein(Cat. No.:CAS No. 148770-54-1)

BEFV G(NS) protein

Cat. No.: B1176526
CAS No.: 148770-54-1
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Description

BEFV G(NS) protein, also known as this compound, is a useful research compound. Its molecular formula is C20H44NO4P. The purity is usually 95%.
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Properties

CAS No.

148770-54-1

Molecular Formula

C20H44NO4P

Synonyms

BEFV G(NS) protein

Origin of Product

United States

Classification and Genomic Organization of Ephemeroviruses Within Rhabdoviridae

The family Rhabdoviridae encompasses a diverse group of viruses with negative-sense, single-stranded RNA genomes. Within this family, the genus Ephemerovirus forms a distinct monophyletic group. ictv.global Ephemeroviruses are distinguished by their complex genomes which, in addition to the canonical rhabdovirus structural protein genes, contain multiple accessory genes. ictv.globalictv.global These viruses are primarily transmitted by hematophagous insects such as mosquitoes and biting midges. mdpi.comictv.global

The classification of viruses within the genus Ephemerovirus is based on several criteria, including amino acid sequence divergence in the L and N proteins, serological distinctions, and significant differences in genome organization. ictv.global

Overview of Befv Genomic Architecture and Coding Assignments, Including Non Structural Proteins

The genome of BEFV is a non-segmented, negative-sense, single-stranded RNA molecule approximately 14.9 kilobases in length. mdpi.comfrontiersin.orgresearchgate.net It encodes five canonical structural proteins common to rhabdoviruses, as well as a number of non-structural (NS) proteins. researchgate.netmdpi.com The genomic organization follows a conserved order: 3'-N-P-M-G-G(NS)-α1-α2-β-γ-L-5'. nih.govveteriankey.com

The structural proteins are essential for the virus's structure and replication. The non-structural proteins, while not incorporated into the virion, play various roles in the viral life cycle and interaction with the host cell. frontiersin.orgresearchgate.net

Table 1: BEFV Structural and Non-structural Proteins

ProteinTypeGeneral Function
N (Nucleoprotein) StructuralEncapsidates the viral RNA genome. frontiersin.org
P (Phosphoprotein) StructuralEssential for viral genome transcription and replication. frontiersin.org
M (Matrix protein) StructuralInvolved in virus assembly and budding. asm.org
G (Glycoprotein) StructuralMediates attachment to host cells and is the primary target for neutralizing antibodies. frontiersin.orgresearchgate.net
L (Large protein) StructuralRNA-dependent RNA polymerase responsible for transcription and replication. frontiersin.org
G(NS) (Non-structural Glycoprotein) Non-structuralFunction largely unknown, expressed on the cell surface. nih.govveteriankey.com
α1, α2, β, γ Non-structuralSmall accessory proteins with largely unknown functions; α1 is a putative viroporin. nih.govveteriankey.com

Contextualizing the Bovine Ephemeral Fever Virus G Ns Protein Within the Viral Genome and Replication Cycle

Gene Duplication Hypothesis: Derivation of G(NS) from the Glycoprotein (G) Gene

Evidence suggests that the gene encoding the G(NS) protein in ephemeroviruses, including BEFV, originated through a duplication event of the glycoprotein (G) gene. uniprot.orguniprot.orguniprot.org This hypothesis is supported by recognizable sequence homology and shared structural characteristics between the G and G(NS) proteins. uniprot.orguniprot.org Both proteins exhibit a high proportion of conserved cysteine, proline, and glycine (B1666218) residues. uniprot.org Gene duplication events, while less frequent in the recent evolutionary history of RNA viruses compared to other organisms, have been detected in certain viral families, including the Rhabdoviridae. The presence of two consecutive and related glycoprotein genes, G and G(NS), in the genomes of BEFV and Kotonkan virus is considered a signal of such a gene duplication event within the Ephemerovirus genus.

Phylogenetic Analysis of G(NS) Gene Sequences Across BEFV Isolates and Lineages

Phylogenetic analysis is a crucial tool for understanding the genetic relationships and evolutionary history of viruses. While phylogenetic studies of BEFV frequently utilize the more variable G gene to delineate distinct geographical lineages, analysis of complete or near-complete genome sequences, which include the G(NS) gene, provides a broader perspective on viral evolution. researchgate.netnih.govnih.gov

Studies examining the genetic diversity across BEFV isolates have revealed variations within the G(NS) gene sequences. Multi-genome alignments of BEFV strains have identified hypervariable regions within the G(NS) gene. nih.gov Furthermore, analyses using methods such as Shannon entropy have detected amino acid variations across all BEFV-encoded proteins, with the G(NS) protein exhibiting notable amino acid variability.

Genetic Diversity and Conservation Patterns within G(NS)

Analysis of BEFV genomes has shown that the G(NS) gene, while generally present across Ephemerovirus species, exhibits regions of hypervariability among different BEFV strains. nih.gov This suggests that certain parts of the protein are under less evolutionary constraint or are subject to diversifying selection. Conversely, the G(NS) protein also shares conserved structural characteristics and a high proportion of conserved cysteine, proline, and glycine residues with the G protein, indicative of conserved functional or structural domains likely retained from its ancestral gene. uniprot.org

Detailed studies on specific BEFV isolates, such as an Indian isolate compared to a globally reported Australian reference strain, have quantified the genetic diversity within the G(NS) gene. researchgate.neteuropean-virus-archive.com These studies identify unique mutations present in the G(NS) sequence of a particular isolate when compared to others, providing insights into the accumulation of genetic changes during the virus's circulation and evolution in different geographical regions.

Assessment of Non-Synonymous Mutations and their Distribution within G(NS)

Genetic variation within viral genes includes both synonymous and non-synonymous mutations. Non-synonymous (NS) mutations are of particular interest as they result in amino acid substitutions, which can potentially alter protein structure and function. researchgate.net

Genome-wide scanning of BEFV isolates has identified NS mutations in various viral proteins, including G(NS). For instance, a study characterizing the first complete genome sequence of an Indian BEFV isolate reported a total of 30 unique mutations across the genome compared to a reference strain, with 10 of these being NS mutations located in the P, L, and G(NS) proteins. researchgate.neteuropean-virus-archive.com

The distribution and frequency of NS mutations within the G(NS) gene across different isolates and lineages provide valuable data for understanding the evolutionary pressures acting on this protein and its potential role in viral adaptation or diversification. Analysis of these mutations is crucial for assessing their potential impact on the biological properties of the G(NS) protein.

Table 1 summarizes the number of unique mutations, including non-synonymous ones, found in the G(NS) protein of a specific Indian BEFV isolate compared to a reference strain. researchgate.neteuropean-virus-archive.com

ProteinTotal Unique MutationsNon-Synonymous Mutations
G(NS)Not specified individually in snippets, but included in total unique mutationsIncluded in the 10 NS mutations across P, L, and GNS researchgate.neteuropean-virus-archive.com
PNot specified individuallyIncluded in the 10 NS mutations across P, L, and GNS researchgate.neteuropean-virus-archive.com
LNot specified individuallyIncluded in the 10 NS mutations across P, L, and GNS researchgate.neteuropean-virus-archive.com

Evolutionary Dynamics and Selective Pressures Shaping G(NS) Protein Variation

The genetic variation observed in the G(NS) protein is a result of the evolutionary dynamics of BEFV, which are influenced by factors such as mutation rate, recombination, and selective pressures. researchgate.net RNA viruses generally exhibit high substitution rates due to the error-prone nature of their RNA-dependent RNA polymerases. researchgate.net

Selective pressures, including purifying selection (removing deleterious mutations) and positive selection (favoring advantageous mutations), play a significant role in shaping the genetic makeup of viral proteins. While detailed analyses of selective pressures specifically on the G(NS) protein are not as extensively documented in the provided snippets as for the G protein, the presence of both conserved regions and hypervariable regions, along with the accumulation of non-synonymous mutations, suggests that the G(NS) protein is subject to evolutionary forces. uniprot.orgnih.gov The high amino acid variation detected in G(NS) in some analyses could indicate different selective pressures compared to more conserved viral proteins.

Understanding the evolutionary dynamics and selective pressures on G(NS) is important for comprehending its potential functional evolution and contribution to viral fitness and adaptation in different host environments or geographical locations.

Impact of Genetic Variation on Protein Structure and Dynamics: In Silico Assessments

Amino acid substitutions resulting from non-synonymous mutations can impact the structure, stability, and dynamics of a protein. In silico assessments, utilizing computational tools and simulations, are valuable for predicting and evaluating the potential structural consequences of observed genetic variations. researchgate.neteuropean-virus-archive.com

Studies investigating the impact of unique mutations in BEFV isolates have included in silico analyses of the G(NS) protein. For example, researchers characterized the effects of non-synonymous mutations in the G(NS) protein of an Indian BEFV isolate by assessing alterations in its secondary structure, solvent accessibility, and dynamics compared to a wild-type or reference strain. researchgate.neteuropean-virus-archive.com

These in silico assessments confirmed that mutations in the G(NS) protein can lead to alterations in its predicted structure and dynamics. researchgate.neteuropean-virus-archive.com Specifically, evaluation of mutational impacts on protein stability and flexibility revealed that certain non-synonymous mutations in G(NS), such as E514K and K520I, were predicted to result in stabilized conformations and increased rigidity in the protein structure. In contrast, other mutations in G(NS) were assessed to potentially increase protein flexibility and have a destabilizing effect on the structure. european-virus-archive.com These computational analyses provide insights into how genetic variation might influence the functional properties of the G(NS) protein by altering its three-dimensional structure and dynamic behavior. european-virus-archive.com

The prediction of secondary structure for the G(NS) protein of different isolates, highlighting differences due to mutations, further supports the notion that genetic variation can lead to structural divergence in this protein. european-virus-archive.com

Compound Names and Identifiers

Transcriptional Regulation and Protein Synthesis of G(NS) in Infected Cells

The gene encoding the G(NS) protein is located within a region of the BEFV genome situated between the G and L genes. This region contains multiple open reading frames (ORFs), including those for G(NS) and several other accessory proteins. Like other rhabdovirus genes, the expression of BEFV genes, including G(NS), is regulated at the transcriptional level by the viral RNA-dependent RNA polymerase (L protein), which sequentially transcribes each gene from the negative-sense genome. Viral mRNAs are capped and polyadenylated during synthesis in the cytoplasm.

Upon infection, the G(NS) protein is synthesized in infected cells. uni.lurevvity.com Studies utilizing recombinant vaccinia viruses expressing BEFV proteins have demonstrated the detection of G(NS) in lysates of infected cells. revvity.com Labeling with D-[6-3H]glucosamine and immunoblotting techniques have been employed to identify and characterize the synthesized G(NS) protein. wikipedia.orgrevvity.com The native G(NS) protein has been determined to have a molecular mass of approximately 90 kDa. revvity.com It is classified as a class 1 transmembrane glycoprotein.

Temporal Expression Profiles of G(NS) During Viral Infection Progression

While detailed temporal expression profiles specifically for the G(NS) protein throughout the entire course of BEFV infection are not extensively documented in the provided information, studies on viral protein synthesis offer some insight. In BEFV-infected BHK-21 cells, five virus-induced proteins, including the G protein, were detected starting from 12 hours post-infection. The G protein was observed in two forms, one of which was cell-associated with a molecular weight of 90K, consistent with the size of G(NS). This suggests that G(NS) synthesis likely commences within the early to middle stages of the viral replication cycle, becoming detectable by 12 hours post-infection. Further research involving techniques such as pulse-chase labeling and Western blotting at various time points post-infection would provide a more comprehensive temporal profile of G(NS) expression.

Intracellular Trafficking and Compartmentalization of G(NS) Protein

Following synthesis, viral proteins undergo intracellular trafficking and localization to specific cellular compartments to facilitate viral replication and assembly. The G(NS) protein of BEFV exhibits a distinct intracellular localization pattern.

Localization within Endoplasmic Reticulum and Golgi Complex

Immunofluorescence and immuno-electron microscopy studies have revealed that the G(NS) protein localizes intracellularly within the endoplasmic reticulum (ER) and Golgi complex in infected cells. revvity.com This localization pattern is shared with the structural G protein during its maturation and transport to the cell surface. revvity.com The presence of G(NS) in these organelles suggests that it enters the secretory pathway, consistent with its classification as a transmembrane glycoprotein. The ER and Golgi are central hubs for protein folding, glycosylation, and trafficking, indicating that G(NS) undergoes these processes.

Absence of G(NS) in Mature Virions: Implications for Viral Assembly

A key characteristic of the BEFV G(NS) protein is its absence from mature virions. uni.lu Despite being a glycoprotein expressed in infected cells and localizing to the ER/Golgi, G(NS) is not incorporated into budding or mature virus particles at the cell surface. revvity.com Instead, at the cell surface, G(NS) has been observed to be associated with amorphous structures, distinct from the budding or mature virions. revvity.com

The precise implications of the absence of G(NS) from mature virions for viral assembly are not fully understood, and its function in infected cells remains unknown. uni.lu In rhabdoviruses, the M protein is known to be critical for virus assembly and budding. uni.lu While the structural G protein is incorporated into the viral envelope and is essential for infectivity and inducing neutralizing antibodies, G(NS) does not induce neutralizing antibodies and does not confer protection against experimental infection. uni.lurevvity.com This further highlights a functional divergence between the related G and G(NS) proteins. The lack of incorporation of G(NS) into virions suggests it does not play a direct structural role in the final budding process or the composition of the infectious particle. Its intracellular localization and presence in infected cells, coupled with its absence from virions, imply a potential role in modulating cellular processes or interacting with other viral or host factors during infection, distinct from virion morphogenesis. Further research is needed to elucidate the specific function of G(NS) within the infected cell and the mechanisms that prevent its incorporation into mature BEFV particles.

Here is a summary of key findings regarding this compound localization:

ProteinLocalization in Infected CellsPresent in Mature Virions
G(NS)Endoplasmic Reticulum/Golgi Complex, associated with amorphous structures at cell surface revvity.comNo uni.lu
GEndoplasmic Reticulum/Golgi Complex, cell surface, associated with budding and mature virions revvity.comYes uni.lu
α1Cytoplasmic, colocalizes with Golgi complexNo

Molecular Architecture and Structural Considerations of Bovine Ephemeral Fever Virus G Ns Protein

Primary Sequence Analysis: Conserved Motifs and Signature Residues (e.g., Cysteine, Proline, Glycine)

Primary sequence analysis of the BEFV G(NS) protein reveals notable characteristics, including a high proportion of conserved cysteine, proline, and glycine (B1666218) residues veteriankey.comresearchgate.net. The conservation of these residues suggests their importance in maintaining the structural integrity and potentially the function of the protein. Cysteine residues, in particular, are often involved in forming disulfide bonds, which play a crucial role in stabilizing protein tertiary structure asm.org. Proline residues are known to introduce kinks in polypeptide chains, influencing protein folding, while glycine residues, with their small side chain, provide flexibility to the protein backbone nih.gov.

Comparisons of the G(NS) protein sequence with other rhabdovirus G proteins, including the BEFV G protein itself, have indicated significant amino acid sequence homology veteriankey.comnih.gov. This homology extends to the presence and positioning of conserved cysteine residues. For instance, alignment of the BEFV G and G(NS) proteins with those of other ephemeroviruses like Hayes Yard virus (HYV) and Puchong virus (PUCV) shows conservation of core cysteine residues d-nb.info. Specifically, ten of the twelve core cysteine residues found in the BEFV G protein, which are known to form disulfide bridges essential for its secondary structure, are conserved in G(NS) d-nb.info. Additionally, four of the six supplementary cysteine residues present in the BEFV G protein are also conserved in G(NS) d-nb.info. This high degree of cysteine conservation implies that G(NS) likely forms a similar disulfide bond network to the G protein, contributing to comparable secondary structural elements d-nb.info.

While specific conserved motifs beyond the prevalence of these signature residues in G(NS) are not extensively detailed in the provided texts, the shared homology with the G protein and other rhabdovirus glycoproteins suggests the presence of common structural or functional motifs characteristic of this protein family veteriankey.comnih.gov.

Data on the exact number and positions of these conserved residues in different BEFV isolates' G(NS) proteins could be presented in a comparative table if more detailed sequence analyses were available. However, based on the provided information, a summary of the observed conservation can be presented.

Table 1: Conserved Residues in this compound (Based on Homology with G Protein)

Residue TypeConservation in G(NS) relative to G ProteinImplied Structural Role
CysteineHigh proportion conserved; 10 of 12 core residues and 4 of 6 additional residues conserved veteriankey.comresearchgate.netd-nb.infoDisulfide bond formation, structural stabilization asm.orgd-nb.info
ProlineHigh proportion conserved veteriankey.comresearchgate.netIntroduction of kinks, influence on protein folding nih.gov
GlycineHigh proportion conserved veteriankey.comresearchgate.netIncreased flexibility of the polypeptide backbone nih.gov

Comparative Structural Homology Modeling with the Glycoprotein (B1211001) (G) Protein

Structural homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known structure of a related protein (a template) wikipedia.org. Given the recognizable sequence homology between the this compound and the BEFV G protein, comparative structural homology modeling is a relevant approach to infer potential structural features of G(NS) veteriankey.comnih.gov.

Research has utilized in-silico approaches to analyze the impact of mutations on the secondary and tertiary structures of BEFV proteins, including G(NS), by comparing them to a reference sequence like the Australian isolate (AF234533) tandfonline.comnih.gov. While these studies focus on mutational impacts rather than de novo homology modeling of G(NS), they implicitly rely on structural models or predictions to assess the consequences of amino acid changes tandfonline.comnih.gov.

Specific research findings on detailed homology models comparing the full-length BEFV G(NS) and G proteins at a high resolution are not explicitly detailed in the provided search results. However, the observed sequence similarities and conserved features strongly support the applicability of comparative modeling to understand the potential structural characteristics of G(NS) based on the better-characterized G protein.

Functional Investigations and Hypothesized Roles of Bovine Ephemeral Fever Virus G Ns Protein

Exploration of G(NS) Role in Viral Replication Efficiency and Kinetics

While the comprehensive role of the G(NS) protein in directly influencing BEFV replication efficiency and kinetics is not fully understood, its presence as a conserved non-structural protein suggests a potential, albeit indirect, contribution. The BEFV genome, including the region encoding G(NS), can exhibit mutations across different isolates nih.govtandfonline.comtandfonline.com. Studies analyzing these mutations, particularly non-synonymous substitutions in proteins like G(NS), have predicted potential impacts on protein conformation and dynamics nih.govtandfonline.comtandfonline.com. While the direct consequence of these structural alterations on viral replication kinetics requires further experimental validation, it is hypothesized that changes in non-structural protein structure could influence the efficiency of viral processes.

Furthermore, investigations into BEFV-host interactions have revealed that the virus induces autophagy, a cellular process that appears to benefit viral replication researcher.liferesearchgate.netnih.govfrontiersin.orgnih.gov. Given the reported involvement of G(NS) in autophagy induction (discussed in Section 5.2.1), it is plausible that G(NS) indirectly supports viral replication by modulating this host pathway. However, specific experimental data quantifying the impact of G(NS) expression or absence on BEFV replication kinetics (e.g., viral titers, replication rates) are limited in the available literature, indicating that this remains an active area of research.

Investigation into G(NS) Modulation of Host Cellular Processes

Emerging evidence suggests that the BEFV G(NS) protein plays a role in modulating host cellular processes, particularly in the context of the cellular stress response and signaling pathways.

Potential Involvement in Autophagy Induction During BEFV Infection

Multiple studies have implicated both the structural G protein and the non-structural G(NS) glycoprotein (B1211001) in the induction of autophagy during BEFV infection researchgate.net. Autophagy is a crucial cellular catabolic process involving the degradation and recycling of cellular components, and viruses often manipulate this pathway for their own benefit frontiersin.org. Research indicates that BEFV infection triggers autophagy, and this process is advantageous for efficient virus replication researcher.liferesearchgate.netnih.govfrontiersin.orgnih.gov.

While the BEFV Matrix (M) protein has also been identified as a viral protein involved in inducing autophagy, potentially through the suppression of the PI3K/Akt/mTORC1 pathway researcher.lifenih.govfrontiersin.orgfrontiersin.org, the specific contribution and mechanism of G(NS) in this process are still being actively investigated. The co-implication of G(NS) alongside the G protein in autophagy induction suggests a potential cooperative or complementary role in manipulating this host pathway to create a favorable environment for viral proliferation researchgate.net.

Interaction with Host Signaling Pathways: Hypothesized Mechanisms

The induction of autophagy by BEFV is linked to the modulation of several host signaling pathways. Studies have shown that BEFV triggers the upregulation of the PI3K/Akt/NF-κB and Src/JNK/AP1 pathways, particularly in the early to middle stages of infection, and suppresses the PI3K/Akt/mTOR pathway at later stages researcher.lifenih.govfrontiersin.orgnih.gov. These pathways are known regulators of cellular processes, including cell entry and autophagy researcher.lifenih.govfrontiersin.orgnih.govfrontiersin.org.

Given the reported role of G(NS) in autophagy induction, it is hypothesized that G(NS) interacts with or influences components of these signaling cascades. While the precise molecular mechanisms by which G(NS) modulates these pathways are not yet fully defined, its presence and expression during infection suggest a potential to interfere with normal cellular signaling to promote viral survival and replication. Further research is needed to delineate the specific interactions between G(NS) and host signaling molecules within the PI3K/Akt/NF-κB, Src/JNK/AP1, and PI3K/Akt/mTOR pathways.

Analysis of G(NS) Contribution to Viral Pathogenesis Mechanisms

The contribution of the G(NS) protein to the specific pathogenesis mechanisms of Bovine Ephemeral Fever remains largely unclear veteriankey.com. While BEFV infection leads to characteristic clinical signs such as fever, lameness, and stiffness in cattle, the direct role of G(NS) in causing these symptoms or influencing disease severity has not been definitively established nih.govcaister.com.

As mentioned earlier, mutations in the G(NS) protein have been observed in different BEFV isolates, and in silico analyses suggest these mutations could impact protein structure and dynamics nih.govtandfonline.comtandfonline.com. It is a theoretical possibility that such structural changes could influence the interaction of G(NS) with host factors, potentially affecting viral replication or immune evasion, and thus indirectly contributing to variations in pathogenesis. However, experimental evidence directly linking G(NS) expression or specific G(NS) mutations to altered disease outcomes or specific pathogenic processes is currently limited. Therefore, the precise contribution of G(NS) to the complex pathogenesis of BEF requires further in-depth investigation.

Differentiation from Glycoprotein (G) Functions: Immunogenicity and Protective Responses

A key distinction in the functional characterization of BEFV proteins lies in differentiating the roles of the structural glycoprotein (G) and the non-structural G(NS) protein, particularly concerning immunogenicity and the induction of protective immune responses.

The BEFV G protein is the primary envelope glycoprotein and is critical for several stages of the viral life cycle, including attachment to host cells, entry, and release of new virions nih.govmdpi.commdpi.comveteriankey.comfrontiersin.orgnih.govuniprot.org. Importantly, the G protein is the main target for the host neutralizing antibody response and is considered a major antigenic determinant nih.govmdpi.commdpi.comveteriankey.comfrontiersin.orgscielo.org.za. Vaccination with the G protein or G protein-based constructs has been shown to induce neutralizing antibodies and provide protective immunity against experimental BEFV infection in cattle veteriankey.commicrobiologyresearch.orgscielo.org.zanih.gov.

In stark contrast, the G(NS) protein, despite being a glycoprotein and sharing some structural similarities with the G protein, does not induce neutralizing antibodies veteriankey.comresearcher.lifemicrobiologyresearch.orgnih.gov. Furthermore, studies involving vaccination with G(NS) have failed to elicit a protective immune response in vaccinated animals veteriankey.commicrobiologyresearch.orgnih.gov. This lack of immunogenicity in terms of neutralizing antibodies and protective immunity is a significant functional difference between G and G(NS).

Localization studies also highlight their distinct roles. The G protein is found both intracellularly in the endoplasmic reticulum/Golgi complex and at the cell surface, where it is associated with budding and mature virus particles researcher.lifemicrobiologyresearch.orgnih.gov. The G(NS) protein is also localized intracellularly in the endoplasmic reticulum/Golgi complex but, at the cell surface, is associated with amorphous structures and not with budding or mature virions researcher.lifemicrobiologyresearch.orgnih.gov. This confirms that G(NS) is not a component of the infectious virion, further differentiating its function from the structural G protein.

The distinct functions of G and G(NS) are summarized in the table below:

FeatureGlycoprotein (G)G(NS) Protein
Location in Virion Incorporated into the viral envelopeNot incorporated into the virion
Cellular Localization Intracellular (ER/Golgi) and Cell Surface (virions)Intracellular (ER/Golgi) and Cell Surface (amorphous structures) researcher.lifemicrobiologyresearch.orgnih.gov
Function in Infection Attachment, Entry, Release nih.govmdpi.commdpi.comveteriankey.comfrontiersin.orgnih.govuniprot.orgPotential role in autophagy induction researchgate.net
Induction of Neutralizing Antibodies Yes nih.govmdpi.commdpi.comveteriankey.comfrontiersin.orgscielo.org.zaNo veteriankey.comresearcher.lifemicrobiologyresearch.orgnih.gov
Induction of Protective Immunity Yes veteriankey.commicrobiologyresearch.orgscielo.org.zanih.govNo veteriankey.commicrobiologyresearch.orgnih.gov
Molecular Mass ~81 kDa nih.govscienceopen.com~90 kDa nih.govmicrobiologyresearch.org

This clear functional divergence underscores that despite some shared characteristics, the G(NS) protein serves roles distinct from the primary structural and immunogenic functions of the BEFV G protein.

Compound Names and PubChem CIDs

Interactions of Bovine Ephemeral Fever Virus G Ns Protein with Host Cellular Machinery

Identification of Host Protein Binding Partners of G(NS)

Specific host protein binding partners directly interacting with the BEFV G(NS) protein have not been explicitly identified in the provided research findings. While studies have explored interactions between other BEFV proteins, such as the α1 protein binding to importin β1 and importin 7, and the G protein interacting with host cell receptors, the direct binding partners for G(NS) within the host cellular environment are not detailed. nih.govuniprot.orgnih.gov The unknown function of G(NS) in infected cells contributes to the current gap in identifying its specific molecular targets or interaction partners within the host machinery. veteriankey.com

Elucidation of G(NS)-Mediated Alterations in Cellular Pathways

While BEFV infection is known to induce various changes in host cellular pathways, including the induction of a senescence-like response and effects on pathways like mTOR signaling, the specific role of the G(NS) protein in mediating these alterations has not been clearly elucidated in the provided literature. mdpi.comresearchgate.netnih.gov The general impact of BEFV infection on cellular processes is documented, but the direct contribution or mechanism by which G(NS) influences these pathways is not described, consistent with the current understanding that the function of G(NS) in infected cells is largely undetermined. veteriankey.com

Advanced Methodological Approaches for Studying Bovine Ephemeral Fever Virus G Ns Protein

Reverse Genetics Systems for G(NS) Gene Manipulation and Functional Analysis

Reverse genetics is a powerful tool for studying viruses with RNA genomes, allowing for the introduction of specific mutations to study gene function. For BEFV, a member of the Rhabdoviridae family, establishing a reverse genetics system has been a foundational step toward understanding its molecular biology. nih.gov

Researchers have successfully constructed a full-length cDNA copy of the BEFV genome, designed to be driven by the RNA polymerase I (PolI) promoter. nih.gov To rescue infectious virus particles from this cDNA, co-transfection with eukaryotic expression plasmids encoding the essential "helper" proteins of the replicase complex—nucleoprotein (N), phosphoprotein (P), and the large polymerase protein (L)—is required. nih.gov The successful rescue of BEFV using this system has been confirmed through multiple validation methods, including:

Transmission electron microscopy

Reverse-transcription polymerase chain reaction (RT-PCR)

Immunofluorescence assays

Western blotting nih.gov

While this system lays the groundwork for targeted manipulation of the G(NS) gene, studies have highlighted challenges in propagating the rescued virus beyond a limited number of passages and the lack of a cytopathic effect, indicating the complexities involved in studying BEFV in vitro. nih.gov Future applications of this technology will enable precise mutagenesis of the G(NS) gene to dissect its role in viral replication, assembly, and interaction with host cell components.

High-Throughput Omics Approaches (e.g., Proteomics, Transcriptomics) for G(NS)-Host Interplay

High-throughput omics technologies are crucial for obtaining a global view of the molecular changes occurring within a host cell during viral infection. While large-scale transcriptomic or proteomic studies specifically focused on the BEFV G(NS) protein's interaction with host cells are emerging, genomic and in-silico analyses have provided initial insights.

Genome-wide scanning and comparative sequence analysis of different BEFV isolates have identified unique mutations within the viral genes, including non-synonymous (NS) mutations in the G(NS) protein. nih.govtandfonline.com For example, a study on the first complete genome of an Indian BEFV isolate revealed 30 unique mutations, with 10 being non-synonymous mutations located in the P, L, and G(NS) proteins. nih.govtandfonline.com

Computational, or in-silico, methods are then employed to predict the impact of these NS mutations on the corresponding protein's structure, stability, and dynamics. nih.govtandfonline.com These analyses can suggest alterations in protein secondary structure and interatomic interactions, providing testable hypotheses about the functional consequences of G(NS) protein variation among different viral lineages. nih.govtandfonline.com Such genomic surveillance is a critical component of understanding viral evolution and pathogenic potential. nih.gov

Research AreaMethodKey FindingsReference
Genomic Analysis Complete genome sequencing (Sanger and NGS)Identified 30 unique mutations in an Indian BEFV isolate, including 10 non-synonymous mutations in P, L, and G(NS) proteins. nih.govtandfonline.com
In-Silico Protein Modeling Computational structural analysisNon-synonymous mutations were predicted to alter the structure and dynamics of the G(NS) protein. nih.govtandfonline.com
Phylogenetic Analysis Comparative genomicsRevealed the Indian isolate's close genetic relationship to the Middle Eastern lineage of BEFV. nih.govtandfonline.com

Advanced Imaging Techniques for Subcellular Localization and Dynamics of G(NS)

Determining the precise location of a viral protein within an infected cell is fundamental to understanding its function. researchgate.net Advanced imaging techniques, such as high-resolution confocal microscopy, have been employed to visualize the subcellular distribution of the this compound.

Studies using cells transfected with plasmids expressing G(NS) have shown that the protein's localization can depend on its form (full-length vs. truncated). For instance, a C-terminally truncated, secreted form of G(NS) was observed within the exocytic pathway of the cell. st-andrews.ac.uk Furthermore, G(NS) expressed in insect cells using a recombinant baculovirus system was found to be located on the cell surface. nih.gov This surface localization is notable, although, unlike the primary G protein, the expressed G(NS) did not demonstrate fusogenic activity. nih.gov These imaging studies utilize fluorescent tags fused to the G(NS) protein, allowing for its detection and dynamic tracking within live or fixed cells.

Biochemical and Biophysical Characterization of Recombinant G(NS) Protein Forms

The production of purified, recombinant G(NS) protein is essential for a wide range of research applications, from structural studies to its use as an antigen for diagnostic or vaccine development purposes. nih.govst-andrews.ac.uk

Synthetic biology approaches have been used to create expression constructs for both the full-length, membrane-bound G(NS) and a secreted form. st-andrews.ac.uknih.govresearchgate.net The secreted version is typically engineered by deleting the C-terminal transmembrane and cytoplasmic tail domains. st-andrews.ac.uk

Two primary expression systems have been utilized:

Mammalian Cell Culture: Plasmids encoding the G(NS) gene are transfected into cell lines like Baby Hamster Kidney (BHK-21) cells. st-andrews.ac.ukresearchgate.net This system is advantageous for ensuring proper protein folding and post-translational modifications, such as glycosylation, that are similar to those in a natural infection. st-andrews.ac.uknih.gov Secreted forms of G(NS) can be harvested directly from the cell culture media, simplifying the initial purification steps. st-andrews.ac.uknih.gov

Baculovirus Expression System: Recombinant baculoviruses are used to express the G(NS) protein in insect cell lines. nih.gov This system is often used for producing high yields of recombinant proteins. nih.gov

Purification strategies are heavily reliant on the use of affinity tags, as described in the following section.

To facilitate detection, purification, and use as a research antigen, the G(NS) protein is often genetically modified to include a small peptide sequence known as an epitope tag. st-andrews.ac.uknih.gov This tag is recognized by highly specific commercially available antibodies.

Common strategies include:

V5 Epitope Tag: A V5 tag can be genetically fused to the C-terminus of the G(NS) protein. st-andrews.ac.ukst-andrews.ac.uknih.gov This allows for easy detection via immunoblotting (Western blot, dot blot) and immunomicroscopy. st-andrews.ac.uknih.govresearchgate.net Crucially, it enables a highly effective, single-step purification method from cell culture media using anti-V5 antibody-based affinity chromatography. st-andrews.ac.uknih.gov

His(6) Tag: A polyhistidine tag (His(6)) can also be added to the protein. nih.gov This allows for purification using immobilized metal affinity chromatography (IMAC), such as with a Nickel-NTA (Ni²⁺-NTA) resin. nih.govmdpi.com

These tagging strategies are instrumental in producing high-quality, purified G(NS) protein suitable for immunological assays and further biochemical characterization. st-andrews.ac.uk

Expression SystemProtein FormEpitope TagPurposeReference(s)
Mammalian Cells (BHK-21)Secreted (truncated)V5Detection (Immunoblot, Microscopy), Single-step Purification st-andrews.ac.ukst-andrews.ac.uknih.govresearchgate.net
Mammalian Cells (BHK-21)Membrane-Bound (full-length)V5Detection (Immunoblot, Microscopy) st-andrews.ac.uk
Baculovirus / Insect CellsNot specifiedHis(6)Purification (IMAC) nih.gov

Future Research Directions and Unexplored Avenues for Bovine Ephemeral Fever Virus G Ns Protein Studies

Definitive Elucidation of G(NS) Biological Function in the Viral Life Cycle

A primary objective for future research is to definitively determine the biological function of the G(NS) protein within the BEFV life cycle. While it is known to be a non-structural glycoprotein (B1211001) expressed on the host cell surface, its specific activities remain unknown. veteriankey.comnih.gov It is hypothesized that G(NS) may have arisen from a gene duplication of the G protein, as they share sequence homology. veteriankey.comictv.global However, unlike the G protein, G(NS) does not induce neutralizing antibodies or a protective immune response in cattle. veteriankey.comictv.global

Future studies will likely employ reverse genetics techniques to create knockout or mutant viruses lacking a functional G(NS) gene. By comparing the replication kinetics and pathogenic characteristics of these modified viruses with the wild-type virus, researchers can infer the protein's function. Investigations will focus on its potential involvement in various stages of the viral life cycle, such as:

Viral Assembly and Budding: Although designated as non-structural, its membrane localization suggests a possible role in the morphogenesis of the virus at the cell membrane.

Modulation of Host Cell Processes: Research will explore whether G(NS) interacts with host cell proteins to manipulate cellular pathways, such as apoptosis or the innate immune response, to create a more favorable environment for viral replication.

Cell-to-Cell Spread: Its presence on the cell surface could facilitate the direct transmission of the virus to neighboring cells, a mechanism to evade the host's humoral immune response.

Investigating the Role of G(NS) in Species-Specific Host Tropism and Adaptation

Understanding the molecular determinants of host range is crucial for predicting and controlling viral diseases. The role of the G(NS) protein in the species-specific tropism and adaptation of BEFV is a significant and unexplored area of research. While BEFV primarily affects cattle and water buffalo, the molecular basis for this specificity is not fully understood. veteriankey.com

Comparative genomic and functional studies of G(NS) proteins from different ephemeroviruses that infect various host species could reveal key domains or residues responsible for host adaptation. Chimeric viruses, where the G(NS) gene of BEFV is swapped with that of another ephemerovirus, could be used to assess its impact on host range in cell culture and potentially in animal models. Furthermore, identifying host factors that interact with G(NS) in susceptible versus non-susceptible species will provide critical insights into the mechanisms of host restriction.

Structural Determination of G(NS) and its Complexes with Host Factors

A significant leap in understanding the function of the G(NS) protein will come from the determination of its three-dimensional structure. To date, the structure of G(NS) remains unresolved. Elucidating its atomic structure, as well as the structure of its complexes with interacting host proteins, is a high-priority research goal.

Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be pivotal in this endeavor. A high-resolution structure would:

Identify key structural motifs, such as potential binding sites for host factors or other viral proteins.

Provide a framework for understanding the functional consequences of mutations observed in different BEFV strains. nih.govtandfonline.com

The structural determination of G(NS) in complex with its binding partners will offer a detailed snapshot of the molecular interactions that govern its function, paving the way for the rational design of targeted antiviral therapies.

Developing G(NS) as a Research Tool for Understanding Ephemerovirus Biology

Beyond its direct role in the BEFV life cycle, the G(NS) protein holds potential as a valuable research tool for the broader study of ephemerovirus biology. Its unique properties and evolutionary relationship with the structural G protein make it an intriguing subject for investigating viral gene evolution and functional divergence. veteriankey.comictv.global

Recombinant G(NS) proteins can be used as baits in protein-protein interaction studies, such as yeast two-hybrid screens or co-immunoprecipitation assays, to identify novel host factors that are important for ephemerovirus replication. Furthermore, antibodies generated against specific domains of the G(NS) protein can be used as molecular probes to track its expression and localization within infected cells, providing a more detailed picture of the infection process. Understanding the regulation of G(NS) expression, which occurs from a gene cassette between the G and L genes, can also provide insights into the complex transcriptional control mechanisms employed by ephemeroviruses. researchgate.netnih.gov

Q & A

Q. What is the structural basis of BEFV G(NS) protein, and how does it differ from the G protein?

The this compound is a non-structural glycoprotein encoded by the GNS gene, which likely originated from a duplication event of the G gene . Unlike the G protein, G(NS) contains eight potential N-glycosylation sites (versus five in G) and is expressed on the cell surface but not incorporated into virions . Structural divergence is evident in its inability to induce spontaneous cell fusion at low pH, unlike the G protein, suggesting distinct functional roles . Methodologically, comparative analysis using glycosylation prediction tools (e.g., NetNGlyc) and structural modeling (e.g., AlphaFold) can elucidate these differences.

Q. How can researchers detect and quantify this compound expression in infected cells?

Western blotting with monoclonal antibodies targeting epitope tags (e.g., V5) is a standard approach. For example, truncated G(NS) (encoded by pLisa4) shows maximal expression in transfected BHK-21 cells at 48–54 hours post-transfection, detectable via SDS-PAGE and immunoblotting . Cell fractionation assays confirm its localization to the cell membrane, distinguishing it from secreted G protein .

Q. What role does G(NS) play in differentiating natural BEFV infection from vaccine-induced immunity?

G(NS) is absent in vaccine formulations (e.g., inactivated vaccines), making it a diagnostic marker for natural infection. An indirect ELISA using prokaryotically expressed full-length G(NS) achieves 93.3% sensitivity and 96.7% specificity, with no cross-reactivity against G protein antibodies . This method avoids interference from vaccine-induced immunity, unlike G-based assays .

Advanced Research Questions

Q. What experimental challenges arise when studying G(NS) secretion and glycosylation?

Truncated G(NS) (pLisa4) is retained intracellularly, unlike truncated G protein, which is secreted into media . However, faint signals in media may result from cell lysis rather than active secretion, necessitating protease inhibition controls and live-cell imaging . Glycosylation studies are complicated by diffuse western blot bands, requiring deglycosylation enzymes (e.g., PNGase F) to resolve glycosylation states .

Q. How does G(NS) interact with other viral proteins, and what implications does this have for BEFV replication?

Co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) reveal interactions between G(NS) and host proteins like Annexin A2 (AnxA2), which mediates viral particle assembly . However, G(NS) lacks direct involvement in virion budding, contrasting with the M protein’s role in ESCRT-dependent virus release . CRISPR knockout of AnxA2 reduces BEFV progeny production, suggesting G(NS)-host interactions are critical for replication .

Q. Why do conflicting reports exist about G(NS) immunogenicity, and how can these be resolved?

G(NS) does not elicit neutralizing antibodies in natural infections, but recombinant forms induce detectable serological responses in ELISA . This discrepancy may arise from conformational differences between native and recombinant proteins. Epitope mapping using peptide arrays or phage display libraries can identify immunodominant regions, improving assay accuracy .

Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility in G(NS) studies?

  • Expression Systems : Use mammalian cells (e.g., BHK-21) for native glycosylation, avoiding prokaryotic systems that lack post-translational modifications .
  • Antibody Validation : Include controls for nonspecific binding (e.g., pre-immune sera) and validate antibodies against knockout cell lines .
  • Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail cell line origins, reagent sources, and statistical methods .

Q. What computational tools are available for predicting G(NS) functional domains?

  • Glycosylation : NetNGlyc (for N-linked sites) .
  • Structural Modeling : AlphaFold or SWISS-MODEL for 3D predictions .
  • Phylogenetic Analysis : MEGA-X to compare G(NS) with homologs in ephemeroviruses (e.g., Adelaide River virus) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.